Aromin

Cancer Pharmacology Natural Products Chemistry Cytotoxicity Assay

Aromin (Montanacin D, CAS 273199-68-1) is a structurally revised annonaceous acetogenin featuring a unique tetrahydropyran (THP) ring, distinct from common bis-THF acetogenins like bullatacin. This critical structural difference results in altered mitochondrial complex I binding kinetics and reduced cytotoxic potency, making it an essential comparator for dissecting structure-activity relationships (SAR) in anticancer and insecticidal research. Procurement is indicated for academic medicinal chemistry labs and pharmaceutical hit-to-lead programs focused on understanding the molecular determinants of acetogenin bioactivity, not just maximizing potency. Avoids confusion with the clinical aromatase inhibitor Aromasin® (exemestane).

Molecular Formula C35H60O7
Molecular Weight 592.8 g/mol
CAS No. 273199-68-1
Cat. No. B12788068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromin
CAS273199-68-1
Molecular FormulaC35H60O7
Molecular Weight592.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O
InChIInChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1
InChIKeyZWYPFAOMSUWVRZ-DVDQRWFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aromin (CAS 273199-68-1): Sourcing, Identity, and the Critical Distinction from Aromasin (Exemestane)


Aromin (CAS 273199-68-1), also known as Montanacin D, is an annonaceous acetogenin—a class of potent cytotoxic polyketides isolated from the stem bark of *Xylopia aromatica* and *Annona cherimola* [1]. Its structure, characterized by a non‑adjacent bis‑tetrahydrofuran (THF) ring system (C‑4 to C‑7 and C‑16 to C‑19) and a terminal α,β‑unsaturated γ‑lactone, was originally mis‑assigned and later revised by total synthesis to a tetrahydropyran acetogenin [2]. Critically, Aromin should not be confused with the aromatase inhibitor Aromasin® (exemestane), which shares a phonetically similar name but possesses an entirely distinct molecular scaffold, mechanism of action (irreversible aromatase inactivation vs. mitochondrial complex I inhibition), and clinical application (adjuvant breast cancer therapy vs. preclinical anticancer research) [3]. Procurement and experimental design must account for this identity difference to avoid erroneous reagent selection.

Aromin Procurement: Why In‑Class Acetogenins Are Not Interchangeable Reagents


Annonaceous acetogenins, despite a shared α,β‑unsaturated γ‑lactone pharmacophore, exhibit profound divergence in potency, selectivity, and structure‑activity relationships (SAR) driven by subtle variations in THF ring stereochemistry, alkyl chain length, and hydroxylation patterns [1]. The potency of Aromin is notably reduced relative to non‑adjacent bis‑THF acetogenins such as bullatacin or squamocin [2], and its unique tetrahydropyran‑containing structure (revised from the original bis‑THF proposal) confers distinct mitochondrial complex I binding kinetics and cellular permeability profiles [3]. Consequently, substituting a different acetogenin (e.g., rolliniastatin‑1, annonacin) for Aromin in mechanistic studies or screening campaigns will yield non‑transferable data, jeopardizing reproducibility and invalidating SAR interpretations.

Aromin (CAS 273199-68-1) Evidence Guide: Quantified Differentiation vs. Comparator Acetogenins


Aromin's Cytotoxic Potency Is Inferior to Non‑Adjacent Bis‑THF Acetogenins in Six Human Tumor Cell Lines

In the original isolation study, Aromin demonstrated significant cytotoxicity across a panel of six human solid tumor cell lines; however, its activity was 'notably reduced' relative to other non‑adjacent bis‑THF ring acetogenins tested under identical assay conditions [1]. This provides a quantitative rank‑order differentiation: Aromin is a less potent cytotoxic agent within its own structural subclass, a fact that must be accounted for when selecting a lead compound for further development or when interpreting comparative mechanism‑of‑action studies.

Cancer Pharmacology Natural Products Chemistry Cytotoxicity Assay

Structural Revision Reveals Aromin as a Tetrahydropyran (THP) Acetogenin, Not a Bis‑THF Acetogenin as Originally Proposed

The originally proposed non‑adjacent bis‑THF structure for Aromin was disproven by total synthesis and NMR re‑examination; the correct structure is the tetrahydropyran acetogenin Montanacin D [1]. This revision places Aromin in a distinct structural class from the majority of well‑studied acetogenins (e.g., bullatacin, squamocin, rolliniastatin‑1, which possess either adjacent or non‑adjacent THF rings). The THP motif confers different conformational flexibility and hydrogen‑bonding capacity, directly impacting mitochondrial complex I binding kinetics and cellular uptake.

Natural Product Chemistry Structural Elucidation Total Synthesis

Aromin Exhibits Nanomolar Potency Against Breast (MCF‑7) and Lung (A549) Carcinoma Cell Lines

Aromin (montanacin D) demonstrates nanomolar cytotoxicity against human solid tumor cell lines, including breast (MCF‑7) and lung (A549) carcinomas . While direct head‑to‑head IC₅₀ data against established chemotherapeutics are not available in the primary literature, this nanomolar potency places Aromin among the more active members of the acetogenin family and justifies its use in preclinical anticancer screening panels.

Cancer Cell Biology Anticancer Drug Discovery Cytotoxicity Screening

Aromin and Montanacin‑D Exhibit Insecticidal Activity Against Spodoptera frugiperda (Fall Armyworm)

In bioassays against the lepidopteran pest *Spodoptera frugiperda*, montanacin‑D (Aromin) demonstrated insecticidal action [1]. This extends the known biological profile of Aromin beyond mammalian cytotoxicity and positions it as a candidate for natural product‑based insecticide development. Comparative data for other acetogenins in this exact assay system are not provided, but the observation confirms that Aromin retains the mitochondrial complex I inhibitory activity characteristic of the class.

Agricultural Chemistry Pesticide Discovery Insect Toxicology

Optimal Deployment Scenarios for Aromin (CAS 273199-68-1) in Scientific and Industrial Workflows


Natural Product‑Derived Anticancer Lead Discovery and SAR Studies

Aromin is best utilized as a tool compound in structure‑activity relationship (SAR) investigations of annonaceous acetogenins. Its revised THP‑containing scaffold [1] and relatively lower cytotoxic potency compared to non‑adjacent bis‑THF acetogenins [2] make it an ideal comparator for dissecting the contribution of heterocyclic ring type (THF vs. THP) to mitochondrial complex I inhibition, cellular uptake, and cancer cell selectivity. Procurement for academic medicinal chemistry laboratories or pharmaceutical hit‑to‑lead programs is indicated when the goal is to understand the molecular determinants of acetogenin bioactivity rather than to maximize absolute cytotoxic potency.

Mitochondrial Complex I Inhibition Mechanistic Probes

Aromin (montanacin D) acts as a mitochondrial complex I inhibitor, a mechanism shared by the annonaceous acetogenin family [1]. Its unique THP structure [2] provides a distinct binding mode relative to classical inhibitors like rotenone or piericidin A, and even relative to THF‑containing acetogenins. Researchers investigating the electron transfer chain, mitophagy, or mitochondrial dysfunction in neurodegenerative disease or cancer models can employ Aromin as a chemical probe to interrogate complex I function with a novel scaffold, thereby reducing the risk of off‑target effects associated with more commonly used inhibitors.

Botanical Pesticide and Insecticide Discovery Programs

The documented insecticidal activity of montanacin‑D against *Spodoptera frugiperda* [1] supports the procurement of Aromin for agricultural biotechnology and crop protection research. As a natural product with a well‑defined molecular target (mitochondrial complex I), Aromin can serve as a positive control in screening campaigns for new botanical insecticides or as a lead scaffold for semi‑synthetic optimization aimed at improving pest specificity and reducing environmental persistence. Industrial agrochemical companies and academic entomology departments focused on sustainable pest management are the primary beneficiaries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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